1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine
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Overview
Description
1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The regioisomeric mixture of target pyrazoles is obtained through a one-step procedure.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine precursor under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques, such as distillation based on boiling point pressure diagrams, is crucial for isolating the desired regioisomer .
Chemical Reactions Analysis
Types of Reactions: 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A related compound with similar structural features but different biological activities.
Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine): An antidepressant with a trifluoromethyl group, showcasing the importance of this functional group in medicinal chemistry.
Uniqueness: 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine stands out due to its unique combination of a trifluoromethyl-pyrazole core with a piperidine moiety, offering distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19F3N4 |
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Molecular Weight |
276.30 g/mol |
IUPAC Name |
1-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H19F3N4/c1-2-19-10(7-11(17-19)12(13,14)15)8-18-5-3-9(16)4-6-18/h7,9H,2-6,8,16H2,1H3 |
InChI Key |
HMVVRKDNHMOPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN2CCC(CC2)N |
Origin of Product |
United States |
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